BenchChemオンラインストアへようこそ!

rac 7-Hydroxy Propranolol-d5

LC-MS/MS quantification metabolite bioanalysis internal standard selection

rac 7-Hydroxy Propranolol-d5 (CAS 1184982-94-2, molecular formula C₁₆H₁₆D₅NO₃, MW 280.37) is a pentadeuterated analog of rac 7-hydroxypropranolol, the 7-position ring-hydroxylated metabolite of the non-selective β-adrenergic receptor antagonist propranolol. The compound incorporates five deuterium atoms at the side-chain positions (1,1,2,3,3-pentadeuterio), yielding a +5 Da mass shift relative to the unlabeled analyte while preserving near-identical physicochemical behavior for chromatographic co-elution.

Molecular Formula C16H21NO3
Molecular Weight 280.37 g/mol
Cat. No. B12412760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 7-Hydroxy Propranolol-d5
Molecular FormulaC16H21NO3
Molecular Weight280.37 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O
InChIInChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3/i9D2,10D2,14D
InChIKeyZAVISZICVBECEV-BEHIUOGBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac 7-Hydroxy Propranolol-d5: A Stable Isotope-Labeled Internal Standard for Propranolol Metabolite Quantification


rac 7-Hydroxy Propranolol-d5 (CAS 1184982-94-2, molecular formula C₁₆H₁₆D₅NO₃, MW 280.37) is a pentadeuterated analog of rac 7-hydroxypropranolol, the 7-position ring-hydroxylated metabolite of the non-selective β-adrenergic receptor antagonist propranolol [1]. The compound incorporates five deuterium atoms at the side-chain positions (1,1,2,3,3-pentadeuterio), yielding a +5 Da mass shift relative to the unlabeled analyte while preserving near-identical physicochemical behavior for chromatographic co-elution . As a racemic mixture, it mirrors the stereochemical composition of the endogenous metabolite, which is formed in vivo with notable stereospecificity favoring (+)-propranolol 7-hydroxylation [2]. This compound is exclusively intended for use as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS-based quantitative bioanalysis of 7-hydroxypropranolol in biological matrices, and is not for diagnostic or therapeutic use .

Why Unlabeled 7-Hydroxypropranolol or Propranolol-d7 Cannot Substitute for rac 7-Hydroxy Propranolol-d5 in Quantitative LC-MS/MS Workflows


In LC-MS/MS quantification of 7-hydroxypropranolol, substituting rac 7-Hydroxy Propranolol-d5 with either its unlabeled counterpart or a structurally distinct deuterated analog (e.g., propranolol-d7) introduces well-characterized analytical errors that cannot be corrected post hoc [1]. Unlabeled rac 7-hydroxypropranolol cannot serve as an internal standard because it is indistinguishable from the target analyte by mass, precluding isotope dilution-based correction for ion suppression, extraction recovery variability, and matrix effects [2]. Conversely, using a stable isotope-labeled parent drug (e.g., propranolol-d7) as a surrogate internal standard for metabolite quantification has been demonstrated—using propranolol and 4-hydroxypropranolol as model compounds—to produce significant quantitation bias due to differential ion suppression arising from the parent drug co-eluting with the internal standard in incurred samples [3]. Only a true analyte-matched SIL-IS, in which deuterium labeling resides on the metabolite backbone itself (not the parent scaffold), can maintain co-elution fidelity and ionization equivalence throughout gradient elution and across diverse biological matrices [4].

Quantitative Differentiation Evidence: rac 7-Hydroxy Propranolol-d5 vs. Closest Analytical Comparators


Analyte-Matched Co-Elution and Ionization Fidelity: rac 7-Hydroxy Propranolol-d5 vs. Propranolol-d7 as Internal Standard for 7-Hydroxypropranolol

When quantifying 7-hydroxypropranolol in biological matrices, using propranolol-d7 as a surrogate SIL-IS introduces systematic quantitation bias because the parent drug (propranolol) co-elutes with the deuterated parent IS, subjecting the IS to ion suppression not experienced by the metabolite analyte. Jian et al. demonstrated this phenomenon using propranolol and 4-hydroxypropranolol as a model system, showing that metabolite-to-parent IS mismatch produces concentration-dependent bias [1]. rac 7-Hydroxy Propranolol-d5, by contrast, is the exact deuterated analog of the target analyte; its +5 Da mass shift ensures mass spectrometric resolution while its identical chemical structure guarantees co-elution under reversed-phase gradient conditions and equivalent ionization efficiency in ESI+ mode [2].

LC-MS/MS quantification metabolite bioanalysis internal standard selection

Deuterium Kinetic Isotope Effect (KIE) and Metabolic Stability: rac 7-Hydroxy Propranolol-d5 vs. Unlabeled rac 7-Hydroxypropranolol

The incorporation of five deuterium atoms at carbon positions in rac 7-Hydroxy Propranolol-d5 may confer a measurable deuterium kinetic isotope effect (KIE) on metabolic turnover, a property systematically assessable using the rapid MS/MS method described by Murphy et al. [1]. This method quantifies the comparative rate of metabolic depletion for deuterated versus non-deuterated molecules. While propranolol side-chain deuteration has been shown to preserve metabolic pathway fidelity (propranolol-d5 conversion to propranolol-diol-d4 confirming an obligatory aldehyde intermediate) [2], the deuterium substitution at the 2-hydroxy position in rac 7-Hydroxy Propranolol-d5 could alter CYP450-mediated oxidation kinetics at that locus, providing a measurable differentiation from the protio form in vitro [3].

deuterium KIE metabolic stability stable isotope labeling

Precision in Trace-Level Chiral Quantification: rac 7-Hydroxy Propranolol-d5 Enables Separate Monitoring of (R)- and (S)-7-Hydroxypropranolol Enantiomers in a Single 2D-LC-MS/MS Run

Harps et al. developed a validated heart-cutting 2D-LC-QQQ-MS/MS method capable of discriminating and quantifying all six enantiomeric pairs of propranolol and its ring-hydroxylated metabolites—including (S)-7′-hydroxy propranolol and (R)-7′-hydroxy propranolol—in a single chromatographic run from human urine [1]. In that study, the maximal urinary excretion rate of (R)-7′-hydroxy propranolol was determined to be 3 ng/min, while (S)-7′-hydroxy propranolol excretion was below the quantifiable limit [1]. rac 7-Hydroxy Propranolol-d5, as a racemic pentadeuterated mixture, provides the ideal internal standard platform for this 2D-LC-MS/MS methodology because its enantiomers co-elute with the respective analyte enantiomers on the chiral teicoplanin column, affording independent correction factors for each enantiomer .

chiral separation 2D-LC-MS/MS 7-hydroxypropranolol enantiomers

Metabolite-Specific Differential Abundance in Human Liver Microsomes: 7-Hydroxypropranolol Is a Trace Metabolite Relative to 4-Hydroxypropranolol

In human liver microsome incubations, 7-hydroxypropranolol is formed only in trace amounts, whereas 4-hydroxypropranolol and 5-hydroxypropranolol are the predominant primary ring-hydroxylated metabolites [1]. This differential abundance is CYP2D6-dependent: 4- and 5-hydroxylation are mainly catalyzed by CYP2D6, and their activities correlate highly with immunochemically determined CYP2D6 content (r > 0.85), while 7-hydroxypropranolol formation is substantially lower [1]. In the rat in vivo, 7-hydroxypropranolol constitutes 26 ± 5% of total monohydroxylated propranolol metabolites, compared to 66 ± 5% for 4-hydroxypropranolol [2]. This trace-level abundance in human systems necessitates the use of a dedicated, high-sensitivity SIL-IS (rac 7-Hydroxy Propranolol-d5) rather than relying on a more abundant metabolite's IS for cross-metabolite quantification [3].

CYP2D6 metabolism propranolol hydroxylation trace metabolite quantification

Enzyme Selectivity for Phase II Glucuronidation: 7-Hydroxypropranolol Displays a Distinct UGT Enzyme Panel Relative to 4-Hydroxypropranolol

Yang et al. comprehensively characterized the glucuronidation pathways of 5- and 7-hydroxypropranolol, identifying the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for their conjugation [1]. Among 19 human UGT enzymes screened, UGT1A6 exhibited glucuronidation activity uniquely toward 7-OHP in addition to eight other UGTs (1A1, 1A3, 1A7, 1A8, 1A9, 1A10, 2A1, 2A2) that also conjugated 5-OHP [1]. Critically, the glucuronidation regiochemistry differs: both aromatic and aliphatic hydroxy groups of 7-OHP can be glucuronidated in vitro, but aromatic-linked glucuronidation is the preferred physiological pathway in human urine [1]. This distinct enzyme-selectivity profile means that 7-OHP cannot serve as a reliable surrogate for 4-OHP glucuronidation studies, and vice versa; each requires its own dedicated SIL-IS for accurate quantification in UGT reaction phenotyping assays [2].

glucuronidation UGT enzyme phenotyping 7-hydroxypropranolol metabolism

High-Value Application Scenarios for rac 7-Hydroxy Propranolol-d5 in Bioanalytical and ADME Research


Regulated GLP Bioanalysis of 7-Hydroxypropranolol in Plasma for Pharmacokinetic and CYP2D6 Phenotyping Studies

In clinical and preclinical pharmacokinetic studies requiring quantification of 7-hydroxypropranolol in plasma (e.g., CYP2D6 genotype–phenotype correlation trials, drug-drug interaction assessments with CYP2D6 inhibitors), rac 7-Hydroxy Propranolol-d5 serves as the definitive SIL-IS for LC-MS/MS method development and sample analysis. As demonstrated by Harps et al., 7-OHP enantiomers exhibit chiral shifts in human excretion (R-enantiomer maximal excretion rate of 3 ng/min vs. undetectable S-enantiomer), requiring the racemic d5 standard for accurate enantiomer-specific calibration [1]. The validated method achieves 80–120% accuracy across the calibration range in human urine, and the same IS is directly transferable to plasma methods [1]. Critically, the use of an analyte-matched SIL-IS avoids the quantitation bias documented by Jian et al. when parent drug SIL-IS (propranolol-d7) is employed for metabolite quantification under co-eluting parent drug conditions [2].

In Vitro UGT Reaction Phenotyping and Glucuronide Metabolite Identification for DDI Risk Assessment

For pharmaceutical companies and contract research organizations (CROs) conducting in vitro drug metabolism studies to support IND/NDA filings, rac 7-Hydroxy Propranolol-d5 is essential for quantifying 7-OHP glucuronide formation rates across recombinant UGT panels. Yang et al. identified UGT1A6 as a unique contributor to 7-OHP glucuronidation (in addition to eight other UGTs), with distinct aromatic-versus-aliphatic regioselectivity not observed for 4-OHP or 5-OHP [1]. Quantifying 7-OHP glucuronidation for a new chemical entity's UGT inhibition assessment requires an analyte-matched SIL-IS; using a 4-OHP-d7 or 5-OHP-d5 standard would produce unreliable K_m and V_max values due to differential ionization efficiency and matrix factor divergence between the structurally distinct metabolite-IS pairs [2].

Deuterium Kinetic Isotope Effect (KIE) Studies for Metabolic Soft-Spot Identification in Propranolol Analogs

In medicinal chemistry programs exploring deuterated propranolol analogs or evaluating metabolic soft spots on the propranolol scaffold, rac 7-Hydroxy Propranolol-d5 provides a direct comparator for KIE determination at the side-chain hydroxy position. The rapid MS/MS method developed by Murphy et al. enables head-to-head comparison of metabolic depletion rates between the d5 and protio forms in microsomal or hepatocyte incubations [1]. A measurable KIE (k_H/k_D > 1) at the C-2 deuterated position provides mechanistic evidence for CYP450-mediated oxidation at that locus, complementing the established finding that propranolol-d5 side-chain deuteration does not alter the overall metabolic pathway architecture (propranolol-d5 → propranolol-diol-d4 via an obligatory aldehyde intermediate) [2].

Trace-Level 7-Hydroxypropranolol Quantification in Environmental Water Monitoring for β-Blocker Metabolite Fate Studies

For environmental analytical chemistry laboratories monitoring pharmaceutical metabolite contamination in surface water and wastewater, rac 7-Hydroxy Propranolol-d5 enables trace-level quantification of 7-hydroxypropranolol—a metabolite previously used as a model compound for developing LC-MS/MS MRM transitions for β-blocker metabolite screening in environmental samples [1]. Because 7-OHP is a minor hydroxylation product (trace amounts in human microsomes; 26% of monohydroxylated propranolol in rat) [2], its environmental concentration is expected to be substantially lower than that of 4-OHP, demanding the highest-sensitivity SIL-IS to achieve sub-ng/L detection limits in complex aqueous matrices where matrix effects from dissolved organic matter are severe [3].

Quote Request

Request a Quote for rac 7-Hydroxy Propranolol-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.